12-Oxo-phytodienoic acid
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Overview
Description
12-Oxo-phytodienoic acid is a cyclopentenone-containing oxylipin derived from α-linolenic acid. It is a crucial intermediate in the biosynthesis of jasmonic acid, a plant hormone involved in regulating various physiological processes, including growth, development, and defense responses . This compound plays a significant role in plant stress responses and has been studied extensively for its biological activities and signaling mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Oxo-phytodienoic acid is synthesized from α-linolenic acid through the octadecanoid pathway. The process involves several enzymatic steps, including the action of lipoxygenase, allene oxide synthase, and allene oxide cyclase . The synthetic route can be summarized as follows:
Lipoxygenase: catalyzes the peroxidation of α-linolenic acid to produce 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid.
Allene oxide synthase: converts this intermediate into an unstable allene oxide.
Allene oxide cyclase: then cyclizes the allene oxide to form this compound.
Industrial Production Methods: An efficient and scalable bioprocess for producing this compound has been developed, utilizing a tailor-made whole-cell catalyst. This bioprocess mimics the natural biosynthesis pathway and involves a three-step one-pot synthesis starting from α-linolenic acid. The process achieves high conversion efficiency and yields this compound with high chemical purity and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: 12-Oxo-phytodienoic acid undergoes various chemical reactions, including:
Michael Addition: The cyclopentenone moiety reacts with thiol-containing compounds like glutathione in a 1,4-Michael addition reaction.
Common Reagents and Conditions:
Reduction: NADPH-dependent reduction using 12-oxo-phytodienoate reductase.
Michael Addition: Thiol-containing compounds such as glutathione under physiological conditions.
Major Products:
Reduction: 3-oxo-2(2’-pentenyl)-cyclopentane-1-octanoic acid.
Michael Addition: Glutathione conjugates.
Scientific Research Applications
12-Oxo-phytodienoic acid has diverse applications in scientific research:
Plant Biology: It regulates plant growth, development, and defense responses.
Medicine: Studies have shown its potential anti-inflammatory and anticancer activities.
Agriculture: Used in genetic engineering and molecular breeding to enhance plant resistance to biotic and abiotic stresses.
Mechanism of Action
12-Oxo-phytodienoic acid functions as a signaling molecule, activating jasmonate-responsive genes and regulating defense responses. It interacts with specific receptors and transcription factors, modulating gene expression and cellular responses. The compound’s signaling pathways involve the regulation of photosynthesis, redox homeostasis, and transcriptional networks .
Comparison with Similar Compounds
Jasmonic Acid: A direct derivative of 12-oxo-phytodienoic acid, involved in similar signaling pathways but with distinct biological activities.
2,3-Dinor-12-oxo-phytodienoic Acid: Another oxylipin with similar signaling functions but differing in structure and specific activities.
Uniqueness: this compound is unique due to its dual role as a precursor to jasmonic acid and an independent signaling molecule. Its ability to trigger specific gene expression and defense responses sets it apart from other similar compounds .
Properties
CAS No. |
67204-66-4 |
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Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
8-[(1S,5S)-4-oxo-5-[(E)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3+/t15-,16-/m0/s1 |
InChI Key |
PMTMAFAPLCGXGK-VOPVTQPFSA-N |
Isomeric SMILES |
CC/C=C/C[C@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O |
SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Synonyms |
12-oxo-cis-10, cis-15-phytodienoic acid 12-oxo-PDA 12-oxo-phytodienoic acid 12-oxophytodienoate 12-oxophytodienoic acid 8-(2-(cis-2'-pentenyl)-3-oxo-cis-4-cyclopentenyl)octanoic acid OPDA acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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